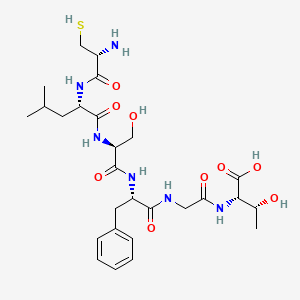
4-Chlorobut-2-en-1-yl but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-en-1-yl but-2-ynoate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both an alkyne and an alkene functional group, along with a chlorine atom. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-en-1-yl but-2-ynoate typically involves the reaction of 4-chlorobut-2-yn-1-ol with but-2-ynoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-en-1-yl but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chlorobut-2-en-1-yl but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-en-1-yl but-2-ynoate involves its reactive functional groups. The alkyne and alkene groups can participate in various addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of the but-2-ynoate group.
4-Chlorobut-2-yn-1-yl butyrate: Similar structure but with a butyrate group instead of the but-2-ynoate group.
Uniqueness
4-Chlorobut-2-en-1-yl but-2-ynoate is unique due to the presence of both an alkyne and an alkene group along with a chlorine atom. This combination of functional groups provides a wide range of reactivity and makes it a valuable compound in various chemical transformations .
Properties
CAS No. |
558451-99-3 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chlorobut-2-enyl but-2-ynoate |
InChI |
InChI=1S/C8H9ClO2/c1-2-5-8(10)11-7-4-3-6-9/h3-4H,6-7H2,1H3 |
InChI Key |
BNYDNNSQXNNNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



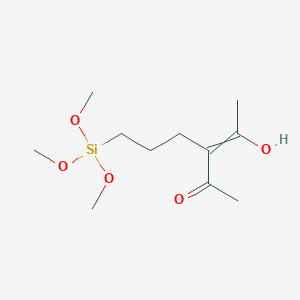
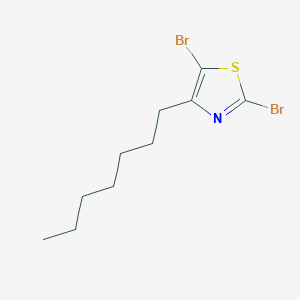
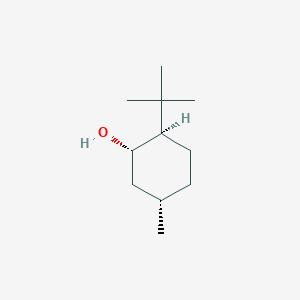
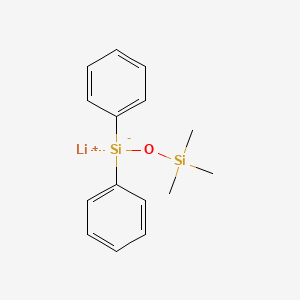
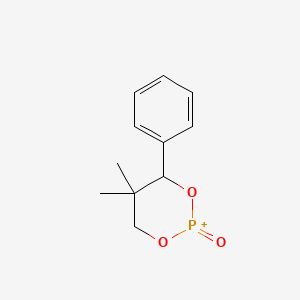
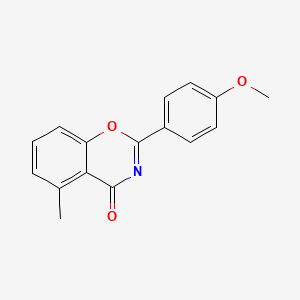
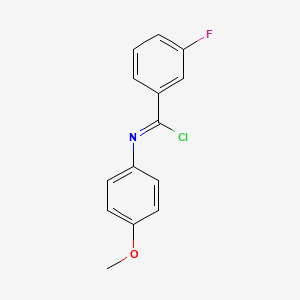
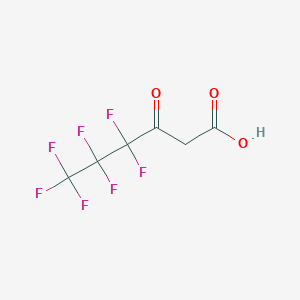
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

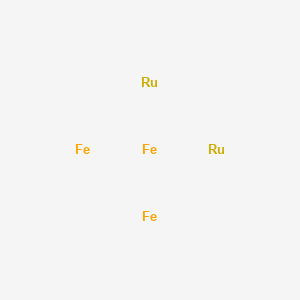
methanone](/img/structure/B14228968.png)
